4-chloro-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole, also known as Cl-IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.
Wirkmechanismus
4-chloro-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole exerts its effects by activating the adenosine A3 receptor, which is a G protein-coupled receptor. Activation of this receptor leads to the activation of various intracellular signaling pathways, including the cAMP-PKA pathway, the MAPK pathway, and the PI3K-Akt pathway. These pathways are involved in various cellular processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce the expression of various oncogenes. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of NF-κB. In cardiovascular research, this compound has been shown to reduce infarct size, improve cardiac function, and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-chloro-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole is its high selectivity for the adenosine A3 receptor, which reduces the risk of off-target effects. Another advantage is its relatively low toxicity, which makes it a suitable candidate for in vivo studies. However, one of the limitations of this compound is its poor solubility in water, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
4-chloro-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole has shown promising results in various preclinical studies, and further research is needed to evaluate its potential therapeutic applications in humans. Some of the future directions for this compound research include:
1. Evaluation of its efficacy in various animal models of cancer, inflammation, and cardiovascular disorders.
2. Investigation of its pharmacokinetics and pharmacodynamics in humans.
3. Development of more potent and selective adenosine A3 receptor agonists based on the structure of this compound.
4. Combination therapy with other drugs to enhance its efficacy and reduce the risk of drug resistance.
Conclusion:
This compound is a synthetic compound that has shown promising results in various preclinical studies for its potential therapeutic applications in cancer, inflammation, and cardiovascular disorders. Its high selectivity for the adenosine A3 receptor and relatively low toxicity make it a suitable candidate for further research. However, its poor solubility in water is a limitation that needs to be addressed. Further research is needed to evaluate its potential therapeutic applications in humans and develop more potent and selective adenosine A3 receptor agonists.
Synthesemethoden
4-chloro-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole can be synthesized by reacting 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylic acid with isopropyl chloroformate and then treating the resulting intermediate with methoxymethyl chloride. The final product is obtained by deprotecting the methoxymethyl group with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
4-chloro-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and cardioprotective effects. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In cardiovascular research, this compound has been shown to protect the heart from ischemia-reperfusion injury.
Eigenschaften
IUPAC Name |
4-chloro-1-(2-methylpropyl)-3-(propan-2-yloxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O/c1-8(2)5-14-6-10(12)11(13-14)7-15-9(3)4/h6,8-9H,5,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKHWCBWSPXBRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)COC(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.